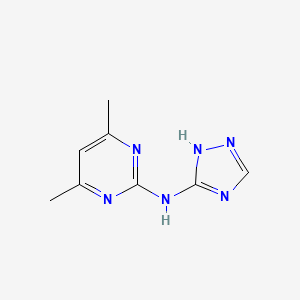![molecular formula C14H13N3O2 B5785282 N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide, also known as PAC-1, is a small molecule compound that has gained significant attention in the field of cancer research. PAC-1 has shown promising results in inducing apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Mecanismo De Acción
N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide induces apoptosis in cancer cells by binding to procaspase-3 and inducing a conformational change that leads to the activation of the protein. Activated procaspase-3 then cleaves and activates downstream caspases, leading to the initiation of the caspase cascade and ultimately resulting in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. In addition to inducing apoptosis, this compound has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide is its specificity for cancer cells, making it a potential targeted therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide could focus on improving its solubility and bioavailability, as well as investigating its potential for combination therapy with other cancer treatments. Additionally, further studies could explore the potential of this compound in other diseases beyond cancer, such as neurological disorders.
Métodos De Síntesis
The synthesis of N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide involves a two-step process. The first step involves the reaction of 2-pyridinecarboximidamide with triphosgene to form the intermediate compound, 2-chloro-N'-[(2-pyridinyl)methylene]propanamide. The second step involves the reaction of the intermediate compound with phenylacetic acid to form this compound.
Aplicaciones Científicas De Investigación
N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide has been extensively studied in various cancer cell lines, including breast, lung, and colon cancer cells. Studies have shown that this compound induces apoptosis in cancer cells by activating procaspase-3, a protein involved in the caspase cascade that leads to programmed cell death.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(12-8-4-5-9-16-12)17-19-13(18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIUAPGNFBGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)





![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)